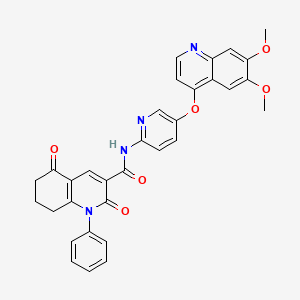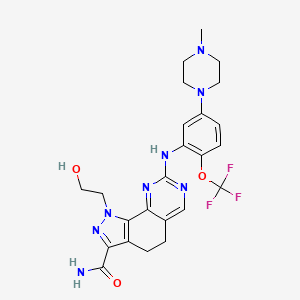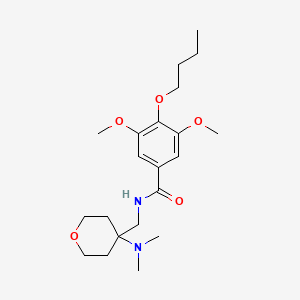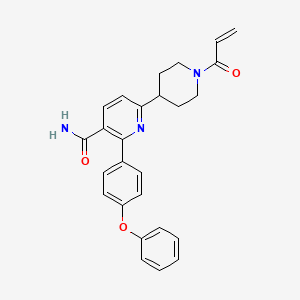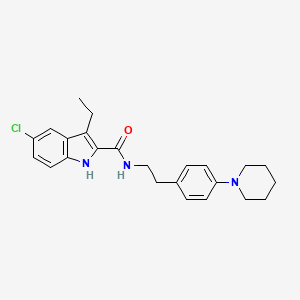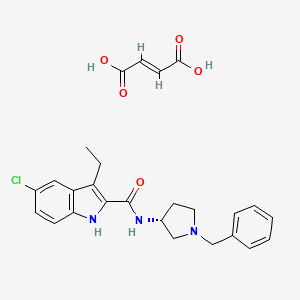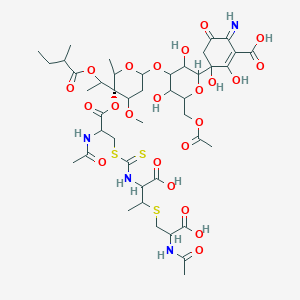
Antibiotic 273a1alpha
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Paldimycin A is a Semi-synthetic antibiotic from Streptomyces paulus.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Fate
Antibiotics, including 273a1alpha, are increasingly being detected in various environmental settings. Studies have found that antibiotics like 273a1alpha, used in animal husbandry, significantly contribute to environmental contamination. These antibiotics can reach terrestrial and aquatic environments through manure application in agriculture or direct excretion by animals. Some antibiotics are known to persist for extended periods, particularly in soil, posing risks of promoting resistance in environmental bacteria (Kemper, 2008). Additionally, the release and fate of antibiotics in the environment have been a concern due to their presence in ground-water and potential impact on human and animal health (Manzetti & Ghisi, 2014).
Role in Antibiotic Resistance
The presence of antibiotics like 273a1alpha in the environment has been linked to the development of antibiotic resistance. This resistance can emerge through various mechanisms, including genetic mutations and horizontal gene transfer, which pose a significant threat to public health (Richardson, 2017). Studies have shown that environmental reservoirs of antibiotics are a source of antibiotic resistance genes for human pathogens (Martínez, 2008).
Alternatives to Antibiotics
Given the growing concern over antibiotic resistance, research has been directed towards finding alternatives to antibiotics like 273a1alpha. Bacteriophages (viruses that infect bacteria) are being explored as potential alternatives. These bacteriophages can specifically target and kill bacteria, potentially reducing the need for traditional antibiotics (Principi et al., 2019). Moreover, the use of bacteriophages in therapy has gained attention due to their specificity and the emergence of antibiotic-resistant bacteria (Merril et al., 2003).
Ecotoxicity and Bioremediation
The ecological impact and bioremediation of antibiotics like 273a1alpha is an emerging field of study. Antibiotics in the environment can affect the structure and activity of microbial populations, leading to ecological imbalances. Research is focused on understanding these impacts and developing methods to mitigate the ecological consequences of antibiotic pollution (Kumar et al., 2019).
Eigenschaften
CAS-Nummer |
101411-70-5 |
|---|---|
Produktname |
Antibiotic 273a1alpha |
Molekularformel |
C44H64N4O23S3 |
Molekulargewicht |
1113.18 |
IUPAC-Name |
(S)-5-((2R,3R,4S,5R,6R)-5-(((2S,3S)-3-(((R)-2-acetamido-2-carboxyethyl)thio)-2-(((((R)-2-acetamido-2-carboxyethyl)thio)carbonothioyl)amino)butanoyl)oxy)-6-(acetoxymethyl)-3-hydroxy-4-(((2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-((S)-1-(((S)-2-methylbutanoyl)oxy)ethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)-2-amino-5-hydroxy-3,6-dioxocyclohex-1-ene-1-carboxylic acid |
InChI |
InChI=1S/C44H64N4O23S3/c1-10-16(2)40(61)68-19(5)44(64)18(4)67-28(11-27(44)65-9)70-34-32(53)36(43(63)12-25(52)30(45)29(35(43)54)39(59)60)69-26(13-66-22(8)51)33(34)71-41(62)31(17(3)73-14-23(37(55)56)46-20(6)49)48-42(72)74-15-24(38(57)58)47-21(7)50/h16-19,23-24,26-28,31-34,36,53,63-64H,10-15,45H2,1-9H3,(H,46,49)(H,47,50)(H,48,72)(H,55,56)(H,57,58)(H,59,60)/t16-,17-,18-,19-,23-,24-,26+,27-,28+,31+,32+,33+,34-,36+,43+,44-/m0/s1 |
InChI-Schlüssel |
UZGZVADYRITDOQ-FIQBPEFVSA-N |
SMILES |
O[C@H]1[C@H]([C@]2(O)C(C(C(O)=O)=C(C(C2)=O)N)=O)O[C@H](COC(C)=O)[C@@H](OC([C@H](NC(SC[C@@H](C(O)=O)NC(C)=O)=S)[C@H](C)SC[C@@H](C(O)=O)NC(C)=O)=O)[C@H]1O[C@@H]3C[C@H](OC)[C@](O)([C@H](C)O3)[C@H](C)OC([C@@H](C)CC)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Paldimycin A; Antibiotic 273 A1-alpha; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



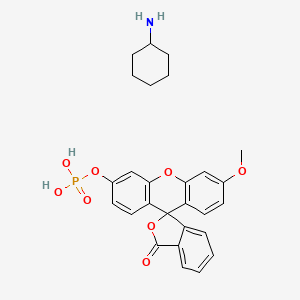
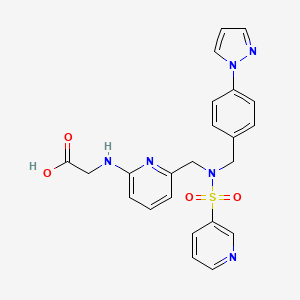
![8-Cyclopentyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B609749.png)
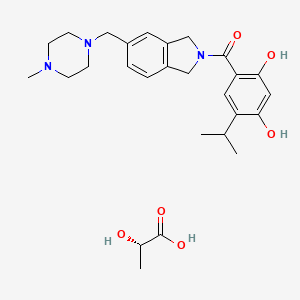
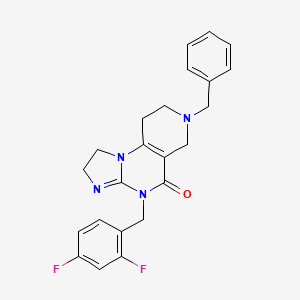
![2-[4-[[(3,5-Dimethoxy-4-methylbenzoyl)-(3-phenylpropyl)amino]methyl]phenyl]acetic acid](/img/structure/B609753.png)
